Sulfanitran-d4 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanitran-d4 (Major) is a synthetic compound that has been used in scientific research for over a decade. It is a member of the sulfanitran family, a group of compounds that are highly effective at inhibiting bacterial growth. Sulfanitran-d4 (Major) has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Analysis of Sulfanilamide Derivatives
Sulfanitran and its derivatives are integral in the study of antibacterial resistance, showcasing their utility beyond mere therapeutic applications. A notable study involved the facile synthesis and single-crystal analysis of sulfanilamide derivatives, employing Density Functional Theory (DFT) for optimized molecular structure analysis. This research illuminated the hydrogen bonding crucial for molecular crystal design, potentially advancing supramolecular chemistry and highlighting the bioactive prospects of these compounds (Tahir et al., 2017).
Environmental Implications and Biodegradation
Sulfanitran's environmental impact, particularly in water systems due to its extensive use in livestock husbandry and aquaculture, has prompted research into its biodegradation. A study on anaerobic denitrifying systems revealed a highly efficient removal of sulfadiazine, a related sulfonamide antibiotic, indicating the potential for similar processes to apply to sulfanitran. This biodegradation pathway, significantly more effective than anaerobic systems alone, could offer an eco-friendly solution to mitigate sulfonamide antibiotics' environmental risks (Zheng et al., 2020).
Chemical Probes and Molecular Imaging
The development of chemical probes for molecular imaging of hydrogen sulfide and reactive sulfur species underscores the broader scientific applications of sulfanitran-d4 related research. These probes, designed to detect H2S pools in living systems, leverage the nucleophilicity and reducing potency of H2S, offering insights into its biological roles and chemical properties. This research facilitates the exploration of H2S's physiological effects and its interaction with metal-binding processes, contributing to our understanding of cellular signaling and potential therapeutic interventions (Lin et al., 2015).
Analytical Detection in Cosmetics
The analytical detection of sulfonamides, including sulfanitran, in cosmetics highlights the compound's relevance outside traditional pharmaceutical applications. A method developed using ultra-performance liquid chromatography (UPLC) with photodiode array detection (PDA) has facilitated the determination of sulfanitran and other sulfonamides in cosmetic products. This approach underscores the need for stringent regulatory oversight and quality control in consumer goods manufacturing, ensuring safety and compliance with health standards (Zheng et al., 2007).
Safety And Hazards
The safety data sheet for Sulfanitran, which is the unlabeled form of Sulfanitran-d4 (Major), provides some information on safety and hazards . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. If swallowed, the mouth should be rinsed with water and vomiting should not be induced .
properties
CAS RN |
1794753-46-0 |
---|---|
Product Name |
Sulfanitran-d4 (Major) |
Molecular Formula |
C14H13N3O5S |
Molecular Weight |
339.358 |
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D |
InChI Key |
GWBPFRGXNGPPMF-DOGSKSIHSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
synonyms |
4’-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4; N4-Acetyl-4’-nitrosulfanilanilide-d4; N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4; N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide-d4; NSC 217299-d4; NSC 77120-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.